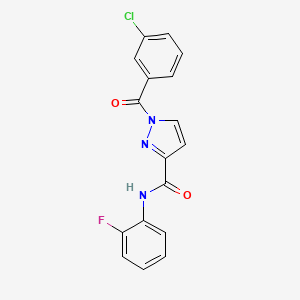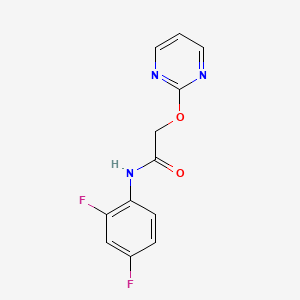![molecular formula C20H22N2O2 B5562459 1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole](/img/structure/B5562459.png)
1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, Salahuddin et al. (2017) described the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives through acidic condensation and subsequent reactions to achieve various substituents on the benzimidazole core, showcasing the versatility of synthesis strategies for these compounds (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole, is characterized by the presence of a benzene ring fused to an imidazole ring, which can be further substituted to enhance biological activity. The crystal structure analysis, such as that conducted by K. Ha (2012) on related benzimidazole derivatives, provides insight into the compound's conformation, intermolecular interactions, and potential binding mechanisms (K. Ha, 2012).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including nitration, sulfonation, and alkylation, allowing for the introduction of different functional groups. These reactions significantly impact the chemical properties and biological activity of the compounds. For example, the nitrosation reaction products of alkyl esters of benzimidazoles were identified and characterized, highlighting the diverse reactivity of these molecules (Giannella et al., 1983).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their pharmacological application. The solubility in various solvents can affect the drug's bioavailability, while thermal stability is important for storage and handling. The synthesis and characterization of novel benzimidazole-based Schiff base copper(II) complexes, as discussed by Paul et al. (2015), exemplify the analysis of physical properties relevant to the application of these compounds (Paul et al., 2015).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the substituents on the benzimidazole core. These properties influence the compound's interaction with biological targets, pharmacokinetics, and pharmacodynamics. The antibacterial, antifungal, and anticonvulsant evaluation of novel benzotriazoles by Rajasekaran et al. (2006) provides an example of how the chemical properties of benzimidazole derivatives relate to their biological activity (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated that derivatives of 1H-benzimidazole, such as those synthesized through the condensation of o-phenylene diamine with phenoxyacetic acid, exhibit significant antimicrobial activity. These compounds, particularly noted for their action against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, highlight the potential of 1H-benzimidazole derivatives in developing new antimicrobial agents (Salahuddin et al., 2017).
Antineoplastic and Antifilarial Agents
Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have shown promising results as potential antineoplastic (cancer-fighting) and antifilarial (against parasitic worms) agents. These compounds exhibit significant growth inhibition in cancer cells and possess antifilarial activity, indicating their potential in cancer treatment and parasitic infection management (Ram et al., 1992).
Anti-Helicobacter pylori Agents
Derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have been identified as potent and selective anti-Helicobacter pylori agents. These compounds exhibit minimum bactericidal concentrations comparable to clinically used antimicrobials, offering a promising approach to combat Helicobacter pylori, a major cause of gastric ulcers and cancer (Kühler et al., 2002).
Anticancer Activity
The exploration of benzimidazole derivatives extends into anticancer research, with some novel 2-substituted-6-bromo-3-methylthiazolo[3,2‐a]benzimidazole derivatives showing immunomodulatory and anticancer activities. These compounds have demonstrated significant inhibitory effects on colon carcinoma and hepatocellular carcinoma cells, highlighting their potential as anticancer agents (Abdel‐Aziz et al., 2009).
DNA Topoisomerase I Inhibitors
1H-Benzimidazole derivatives have also been investigated for their role as inhibitors of type I DNA topoisomerases, enzymes critical for DNA replication and cell division. These derivatives offer a potential therapeutic approach for cancer treatment by inhibiting cancer cell proliferation (Alpan et al., 2007).
Eigenschaften
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]-2-(oxolan-2-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-6-4-7-16(14-15)23-13-11-22-18-9-3-2-8-17(18)21-20(22)19-10-5-12-24-19/h2-4,6-9,14,19H,5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAKLDKYCYYMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)
![N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5562393.png)
![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)
![3-ethyl-8-[4-(4-methoxyphenyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562406.png)
![4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)

![10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)
![4-tert-butyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5562443.png)
![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5562449.png)
![N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562451.png)
![N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B5562463.png)
